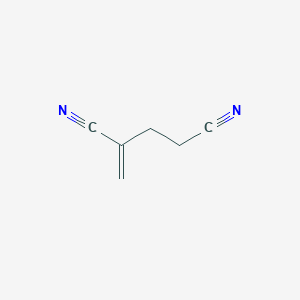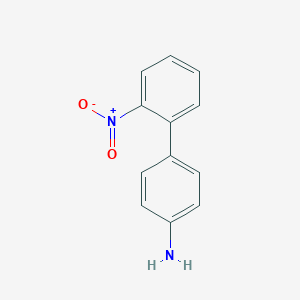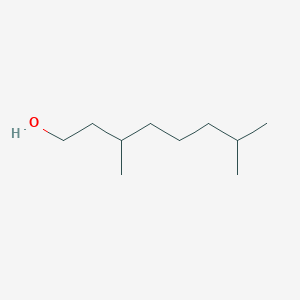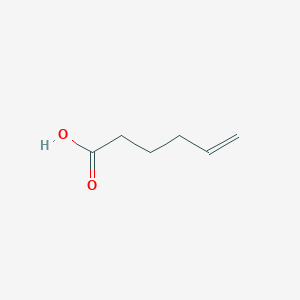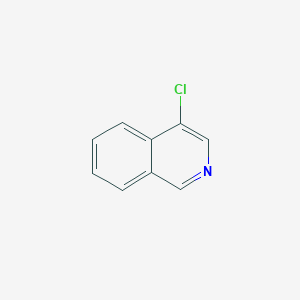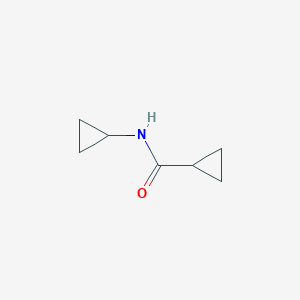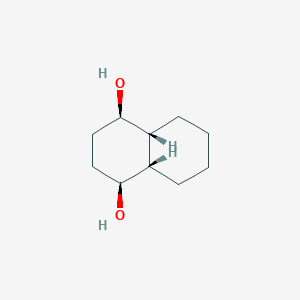
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol, also known as tetrahydronaphthalene-1,4-diol, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mechanism Of Action
The mechanism of action of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the regulation of various signaling pathways, including the NF-κB and Nrf2 pathways.
Biochemical And Physiological Effects
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been found to exhibit anti-inflammatory properties, which can reduce inflammation in various tissues and organs.
Advantages And Limitations For Lab Experiments
One of the main advantages of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is its low toxicity, which makes it suitable for use in lab experiments. Additionally, it is readily available and cost-effective. However, one of the limitations of using (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability.
Future Directions
There are several potential future directions for the research on (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its therapeutic effects. Finally, it would be interesting to investigate the potential synergistic effects of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol with other compounds, which may enhance its therapeutic efficacy.
Conclusion:
In conclusion, (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, and it has potential therapeutic applications in the treatment of various diseases. Further research is needed to fully elucidate its mechanism of action and to identify potential targets for its therapeutic effects.
Synthesis Methods
The synthesis of (1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol involves the reduction of naphthalene-1,4-dione using sodium borohydride. This method has been reported in several research articles, and it has been found to be efficient and cost-effective.
Scientific Research Applications
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, it has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
1127-51-1 |
|---|---|
Product Name |
(1S,4R,4Ar,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1S,4R,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-12H,1-6H2/t7-,8+,9-,10+ |
InChI Key |
FHJSOCHUPDXCJI-YNFQOJQRSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)[C@@H](CC[C@@H]2O)O |
SMILES |
C1CCC2C(C1)C(CCC2O)O |
Canonical SMILES |
C1CCC2C(C1)C(CCC2O)O |
synonyms |
(1R,4aα,8aα)-Decahydro-1α,4α-naphthalenediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



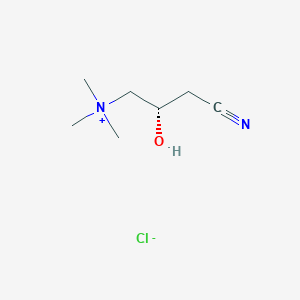

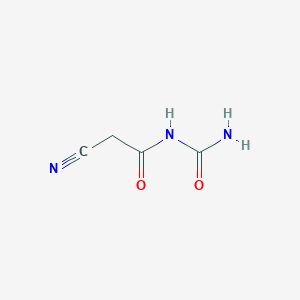

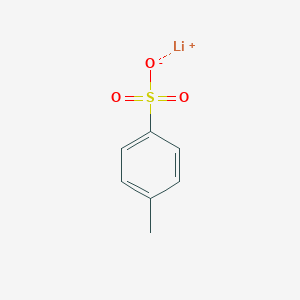
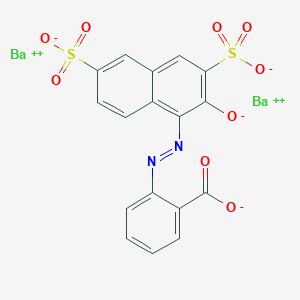
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
